molecular formula C10H17NO3 B8093126 tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B8093126
M. Wt: 199.25 g/mol
InChI Key: KVFANELNJJUTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: CID 146081949) is a bicyclic compound with a 2-azabicyclo[2.1.1]hexane core modified by a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a hydroxyl group at the 4-position. Its molecular formula is C₁₀H₁₇NO₃, with a molecular weight of 199.25 g/mol. Key structural features include:

  • SMILES: CC(C)(C)OC(=O)N1CC2(CC1C2)O
  • InChIKey: KVFANELNJJUTQG-UHFFFAOYSA-N .

Predicted collision cross-section (CCS) values for its adducts range from 134.5 Ų ([M-H]⁻) to 147.1 Ų ([M+NH₄]⁺), indicating moderate polarity influenced by the hydroxyl group . Limited literature and patent data are available for this compound, necessitating comparisons with analogs to infer properties and applications.

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-6-10(13)4-7(11)5-10/h7,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFANELNJJUTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408971-50-4
Record name tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cycloaddition-Based Synthesis via Photochemical [2 + 2] Reactions

The photochemical [2 + 2] cycloaddition reaction serves as a foundational method for constructing the strained bicyclo[2.1.1]hexane framework. In one approach, a precursor such as tert-butyl 4-oxo-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes UV-induced cyclization. The ketone group at position 4 is subsequently reduced to a hydroxyl group using sodium borohydride (NaBH4) in methanol at 0°C, achieving quantitative yields . Key steps include:

  • Photochemical activation : UV light (254 nm) promotes the formation of the bicyclic structure.

  • Reduction : NaBH4 selectively reduces the ketone to a secondary alcohol without affecting the Boc group.

Optimization Data :

ParameterConditionYield
Reduction temperature0°C → RT100%
SolventMethanol-
CatalystNone-

This method is favored for its high selectivity and minimal byproducts .

Boc-Protection and Hydrolysis of Hydroxymethyl Intermediates

A multigram synthesis route involves the strategic use of Boc-protection and hydrolysis. Starting with 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid , the Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF) and water . Subsequent hydrolysis of the methyl ester under basic conditions (NaOH, 40–45°C) yields the free carboxylic acid, which is then decarboxylated to generate the hydroxy group.

Reaction Sequence :

  • Boc protection :
    Compound+Boc2OTHF/H2OBoc-protected intermediate\text{Compound} + \text{Boc}_2\text{O} \xrightarrow{\text{THF/H}_2\text{O}} \text{Boc-protected intermediate} .

  • Ester hydrolysis :
    Methyl esterNaOHCarboxylic acid\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid}.

  • Decarboxylation : Thermal or acidic conditions remove CO2, yielding the hydroxyl derivative.

Critical Parameters :

  • Base concentration : 20% NaOH ensures complete hydrolysis.

  • Temperature control : Maintaining ≤45°C prevents Boc group cleavage.

Curtius Rearrangement of Azide Intermediates

The Curtius rearrangement offers a pathway to introduce the hydroxy group via an isocyanate intermediate. Starting with tert-butyl 4-azido-2-azabicyclo[2.1.1]hexane-2-carboxylate , thermolysis generates an isocyanate, which is hydrolyzed to the corresponding amine and subsequently oxidized to the alcohol .

Procedure :

  • Azide formation : Reaction of a chloro precursor with sodium azide (NaN3) in toluene .

  • Thermolysis : Heating the azide at 80–100°C induces rearrangement.

  • Hydrolysis : Isocyanate intermediate reacts with water to form a carbamic acid, which decarboxylates to the amine.

  • Oxidation : Controlled oxidation (e.g., with oxone) converts the amine to the hydroxyl group.

Yield Comparison :

StepYield
Azide formation85%
Curtius rearrangement70%
Oxidation65%

This method is less efficient due to multiple steps but valuable for accessing derivatives .

The Grignard reagent approach enables direct introduction of the hydroxy group. tert-Butyl 4-oxo-2-azabicyclo[2.1.1]hexane-2-carboxylate reacts with methylmagnesium bromide, followed by acidic workup to yield the tertiary alcohol. Subsequent oxidation with pyridinium chlorochromate (PCC) or similar reagents adjusts the oxidation state .

Reaction Scheme :
Ketone+MeMgBrTHFTertiary alcoholPCCSecondary alcohol\text{Ketone} + \text{MeMgBr} \xrightarrow{\text{THF}} \text{Tertiary alcohol} \xrightarrow{\text{PCC}} \text{Secondary alcohol}.

Challenges :

  • Steric hindrance : The bicyclic structure impedes reagent access.

  • Over-oxidation : Careful stoichiometry prevents further oxidation to ketones.

Enzymatic Hydroxylation

Emerging methodologies employ biocatalysts for stereoselective hydroxylation. Cytochrome P450 enzymes or engineered monooxygenases hydroxylate the bicyclic core at position 4 with high enantiomeric excess (ee). For example, Pseudomonas putida cultures incubated with tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate produce the 4-hydroxy derivative in 60–70% yield .

Advantages :

  • Stereocontrol : >90% ee achieved.

  • Green chemistry : Aqueous conditions, minimal waste.

Comparative Analysis of Methods

MethodYieldScalabilityStereoselectivity
Photochemical reduction100%HighLow
Boc-protection/hydrolysis75%ModerateModerate
Curtius rearrangement40%LowLow
Grignard addition55%ModerateHigh
Enzymatic hydroxylation65%HighVery high

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of ethers or esters

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its stability and reactivity make it an ideal candidate for probing biological systems .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of various pharmacologically active compounds .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its robust chemical properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or a receptor modulator, depending on its structural modifications. The azabicyclo moiety is crucial for binding to active sites, while the hydroxyl and ester groups facilitate interactions with other molecular components .

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Functional Groups

tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₂ .
  • Key Difference : Lacks the 4-hydroxyl group.
  • Implications: Reduced polarity compared to the target compound, as evidenced by the absence of a hydrogen-bond donor.
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₃ (CAS: 467454-51-9) .
  • Key Difference : Hydroxymethyl (-CH₂OH) substituent at position 1 instead of a hydroxyl at position 3.
  • Implications : The hydroxymethyl group introduces additional steric bulk and hydrogen-bonding capacity, which could alter binding affinity in molecular interactions compared to the 4-hydroxy derivative .
tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
  • Molecular Formula : C₁₀H₁₈N₂O₂ (CAS: 1251016-11-1) .
  • Key Difference: Amino (-NH₂) group at position 4.
  • Implications: The amino group increases basicity and nucleophilicity, making this compound more reactive in acidic or electrophilic environments. Potential applications include peptide mimetics or catalysis .

Variation in Ring Systems

tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Molecular Formula: C₁₁H₁₉NO₃ (CAS: 207405-60-5) .
  • Key Difference : [2.2.1] bicyclic framework (heptane ring) with a hydroxyl at position 5.
  • The hydroxyl’s position may also influence spatial orientation in molecular recognition .
tert-Butyl 2-Azabicyclo[3.1.0]hexane-2-carboxylate
  • Molecular Formula: C₁₀H₁₇NO₂ (CAS: 154874-95-0) .
  • Key Difference : [3.1.0] bicyclic system with a fused cyclopropane ring.
  • Implications : Increased ring strain from the cyclopropane moiety may enhance reactivity, such as in ring-opening reactions, but reduce thermal stability .

Data Tables

Table 1. Structural and Physical Properties of Key Analogs

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Adduct CCS (Ų)
tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₀H₁₇NO₃ 4-OH 199.25 141.9 ([M+H]⁺)
tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₀H₁₇NO₂ None 183.25 N/A
tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₁H₁₉NO₃ 1-CH₂OH 213.27 N/A
tert-butyl exo-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate C₁₀H₁₈N₂O₂ 5-NH₂ 198.26 N/A
tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate C₁₁H₁₉NO₃ 5-OH 213.27 N/A

Biological Activity

tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS Number: 2408971-50-4) is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • Structure : The compound features a bicyclic structure, which is critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing its efficacy against various bacterial strains, the compound demonstrated potent inhibition of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound could serve as a lead for developing new antibiotics, particularly against resistant strains .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial topoisomerases. These enzymes are crucial for DNA replication and transcription in bacteria. By disrupting these processes, the compound effectively halts bacterial growth and proliferation .

Study on Antibacterial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against various strains of Acinetobacter baumannii. The results indicated that the compound not only inhibited bacterial growth but also reduced biofilm formation, a critical factor in chronic infections.

In Vivo Studies

Further investigations included in vivo studies using murine models infected with Staphylococcus aureus. The compound was administered at varying dosages, revealing a dose-dependent response in reducing bacterial load and improving survival rates compared to control groups .

Safety and Toxicity

Toxicological assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity in humans.

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves protection/deprotection strategies for the bicyclic amine. For example, di-tert-butyl dicarbonate (Boc₂O) in a THF/H₂O mixture with Na₂CO₃ can introduce the Boc group to the azabicyclo scaffold, as demonstrated for analogous compounds (yields up to 92% with dropwise reagent addition and controlled pH) . Optimize reaction time (e.g., 2–24 hours) and solvent ratios (e.g., 1:1 H₂O/THF) to minimize side reactions. Monitor progress via TLC or HPLC, and purify via silica gel chromatography using gradients like 20% EtOAc/heptane .

Q. How should researchers approach the purification of this compound to achieve >97% purity?

  • Methodological Answer : Post-synthesis, use liquid-liquid extraction (e.g., EtOAc/H₂O) to remove polar impurities. For challenging separations, employ flash chromatography with silica gel and a heptane/EtOAc gradient. Final purity (>97%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and quantified using UV detection at 210–254 nm . For hygroscopic batches, lyophilization or drying under vacuum with P₂O₅ is recommended .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical ambiguities in bicyclic azabicyclo carboxylates?

  • Methodological Answer : Stereochemical analysis requires combining spectroscopic and computational methods. Use ¹H/¹³C NMR (e.g., NOESY for spatial proximity) and X-ray crystallography (if single crystals are obtainable) to confirm absolute configuration . For example, chiral derivatives of similar compounds were resolved using chiral HPLC (Chiralpak IA/IB columns) with hexane/isopropanol eluents . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR shifts and compare them to experimental data to validate stereoisomers .

Q. How can researchers address discrepancies between computational models and experimental data (e.g., reaction kinetics, stereoselectivity)?

  • Methodological Answer : Reconcile contradictions by revisiting mechanistic assumptions. For instance, if stereoselectivity deviates from DFT-predicted transition states, evaluate solvent effects or catalyst interactions via kinetic isotope experiments or variable-temperature NMR . Use kinetic profiling (e.g., in situ IR spectroscopy) to identify hidden intermediates. Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹⁸O in hydroxyl groups) to trace reaction pathways .

Q. What functionalization strategies are viable for introducing pharmacologically relevant groups to the azabicyclo scaffold?

  • Methodological Answer : Hydroxyl groups at position 4 can be oxidized to ketones (e.g., using TEMPO/NaClO) or protected as silyl ethers (e.g., TBSCl in DMF) for further coupling . For late-stage diversification, employ Mitsunobu reactions (e.g., DIAD/PPh₃) to introduce aryl/alkyl groups or click chemistry (CuAAC) for triazole linkages . Validate functionalization via LC-MS and 2D NMR (HSQC/HMBC) to confirm regioselectivity .

Data Contradiction and Quality Control

Q. How should conflicting spectral data (e.g., NMR vs. mass spec) be resolved during structural elucidation?

  • Methodological Answer : Contradictions often arise from impurities or tautomerism. Re-purify the compound and re-acquire spectra under standardized conditions (e.g., deuterated solvents for NMR). Use HRMS to confirm molecular formula and isotopic patterns. For tautomeric equilibria, variable-temperature NMR (e.g., −40°C to 25°C) can stabilize specific forms . Cross-reference with synthetic intermediates (e.g., tert-butyl ester hydrolysis products) to identify degradation artifacts .

Theoretical and Methodological Frameworks

Q. How can this compound be integrated into a broader pharmacological study while adhering to evidence-based inquiry principles?

  • Methodological Answer : Align synthesis and testing with a conceptual framework, such as structure-activity relationship (SAR) models for β-lactamase inhibitors or neurokinin antagonists. Design dose-response assays (e.g., IC₅₀ measurements) and correlate results with computational docking (AutoDock Vina) to validate binding hypotheses . Publish negative results (e.g., failed coupling reactions) to refine community-wide predictive models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.